molecular formula C11H10N2O6 B12590521 4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid CAS No. 600713-74-4

4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid

Katalognummer: B12590521
CAS-Nummer: 600713-74-4
Molekulargewicht: 266.21 g/mol
InChI-Schlüssel: NYJCGIYZLSRWGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid is an organic compound with a complex structure that includes a nitro group, a benzoic acid moiety, and a prop-2-en-1-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid typically involves multiple steps. One common method starts with the nitration of 2-aminobenzoic acid to introduce the nitro group. This is followed by the protection of the amino group and subsequent reaction with prop-2-en-1-yl chloroformate to introduce the prop-2-en-1-yl group. The final step involves deprotection to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The prop-2-en-1-yl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalysts such as palladium.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-amino-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid.

Wissenschaftliche Forschungsanwendungen

4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Nitro-2-(prop-2-en-1-yl)phenol: Similar structure but lacks the carboxylic acid group.

    4-Nitrobenzoic acid: Similar structure but lacks the prop-2-en-1-yl group.

Uniqueness

4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid is unique due to the presence of both the nitro group and the prop-2-en-1-yl group, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

600713-74-4

Molekularformel

C11H10N2O6

Molekulargewicht

266.21 g/mol

IUPAC-Name

4-nitro-2-(prop-2-enoxycarbonylamino)benzoic acid

InChI

InChI=1S/C11H10N2O6/c1-2-5-19-11(16)12-9-6-7(13(17)18)3-4-8(9)10(14)15/h2-4,6H,1,5H2,(H,12,16)(H,14,15)

InChI-Schlüssel

NYJCGIYZLSRWGE-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.